molecular formula C22H20ClN3O3 B2385486 2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-15-1

2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2385486
CAS No.: 883957-15-1
M. Wt: 409.87
InChI Key: MIJVRDQBAIZHRR-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a useful research compound. Its molecular formula is C22H20ClN3O3 and its molecular weight is 409.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Reactions

The compound belongs to a class of chemicals that have been the subject of various synthetic methods and chemical reaction studies. For instance, Levine, Chu, and Bardos (1977) explored reactions at the heterocyclic ring-carbon and nitrogen atoms of pyrimido[5,4-b]quinolines, which are structurally related to the compound , demonstrating the complexity and versatility of these molecules in chemical synthesis (Levine, Chu, & Bardos, 1977). Similarly, Vartale, Halikar, and Pawar (2013) discussed the synthesis and antimicrobial activity of derivatives, showcasing the potential biomedical applications of such compounds (Vartale, Halikar, & Pawar, 2013).

Corrosion Inhibition

Verma et al. (2016) investigated 5-arylpyrimido-[4,5-b]quinoline-diones as new and sustainable corrosion inhibitors for mild steel in acidic conditions. Their study highlights the chemical's potential in industrial applications, specifically in protecting metals against corrosion, with one of the derivatives showing an inhibition efficiency of 98.30% at a certain concentration (Verma et al., 2016).

Antimicrobial Activity

The antimicrobial properties of pyrimido[4,5-b]quinoline derivatives have also been a focus of research. Studies like those conducted by Vartale, Halikar, and Pawar (2013) demonstrate the antimicrobial potential of these compounds, suggesting their utility in developing new antimicrobial agents (Vartale, Halikar, & Pawar, 2013).

Molecular Docking and Binding Studies

Murugesan et al. (2021) explored the synthesis, spectroscopic analysis, and molecular docking studies of a derivative, providing insights into its potential interactions with biological molecules and its implications for drug design and discovery (Murugesan et al., 2021).

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c1-25-17-7-4-3-6-16(17)19(27)18-21(25)24-20(14-8-10-15(23)11-9-14)26(22(18)28)12-5-13-29-2/h3-4,6-11H,5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJVRDQBAIZHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCCOC)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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